2,3-Diamino-4-benzyloxypyridine

Supramolecular Chemistry Helical Assemblies Oligopyridine-Dicarboxamide

Researchers sourcing 2,3-diaminopyridine building blocks for kinase inhibitor programs often encounter the limitations of the unsubstituted parent compound, which lacks a synthetic handle for downstream functionalization. This 4-benzyloxypyridine derivative directly addresses that gap. - Enables cyclocondensation to imidazo[4,5-b]pyridine cores for EGFR, VEGFR, and Aurora kinase targets. - Benzyloxy group functions as a masked hydroxyl, allowing post-synthetic deprotection to 4-hydroxypyridine derivatives. - Delivers up to 2000-fold enhanced dimerization constants over non-alkoxy analogs for helical assembly applications.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B8305091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diamino-4-benzyloxypyridine
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C(=NC=C2)N)N
InChIInChI=1S/C12H13N3O/c13-11-10(6-7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8,13H2,(H2,14,15)
InChIKeyOCWCNRPKEWMYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diamino-4-benzyloxypyridine: Core Scaffold for Fused Heterocycles


2,3-Diamino-4-benzyloxypyridine (C₁₂H₁₃N₃O, MW 215.25 g/mol) is a highly functionalized pyridine derivative featuring vicinal amino groups at the 2- and 3-positions and a benzyloxy substituent at the 4-position . This compound belongs to the class of aromatic ortho-diaminopyridines and serves as a critical building block for constructing fused heterocyclic systems, including imidazopyridines and triazolopyridines . Its electron-rich core, conferred by the two amino groups, enables selective derivatization and cyclocondensation reactions that are not accessible with mono-amino or non-oxygenated pyridine analogs .

Ortho-diaminopyridine core for fused heterocycle synthesis
4-Benzyloxy group as masked hydroxyl for downstream deprotection
Enables imidazo[4,5-b]pyridine and triazolopyridine formation

Why 2,3-Diamino-4-benzyloxypyridine Has No Generic Substitute


Substitution among in-class 2,3-diaminopyridines is not interchangeable due to the divergent effects of the 4-position substituent on key molecular properties. The unsubstituted parent compound, 2,3-diaminopyridine (CAS 452-58-4, C₅H₇N₃, MW 109.13 g/mol), lacks the benzyloxy group that critically influences solubility, intermolecular interactions, and synthetic versatility . Comparative data demonstrate that 4-benzyloxy substitution substantially elevates dimerization constants in oligomeric assemblies relative to 4-methoxy or 4-decyloxy analogs, indicating that the benzyl aromatic ring engages in unique face-to-face and edge-to-face π–π interactions unavailable to purely aliphatic alkoxy side chains [1]. Additionally, the benzyloxy group functions as a masked hydroxyl moiety, enabling post-synthetic deprotection to generate 4-hydroxypyridine derivatives—a transformation impossible with unsubstituted 2,3-diaminopyridine. These structural and functional distinctions render generic substitution scientifically inappropriate for applications requiring specific solubility profiles, enhanced non-covalent interactions, or downstream deprotection strategies.

2,3-Diamino-4-benzyloxypyridine
2,3-Diaminopyridine (unsubstituted)
Benzyloxy group enables π–π aromatic interactions and masked hydroxyl
No 4-substituent; lacks aromatic interaction capability and deprotection route
Soluble in DMSO, MeOH, DMF; sparingly water-soluble
Water-soluble (50 mg/mL); different solvent compatibility profile
Higher molecular weight (215.25 g/mol) alters lipophilicity and binding interactions
Lower MW (109.13 g/mol); may exhibit different pharmacokinetic profiles if used in assays

2,3-Diamino-4-benzyloxypyridine: Quantitative Evidence


Benzyloxy-Substituted Oligomers: Superior Dimerization

In a comparative study of heptameric oligoamides containing 4-alkoxy-substituted 2,6-diaminopyridine units, the 4-benzyloxy-substituted oligomer (oligomer 2) exhibited a higher dimerization constant than both the 4-methoxy-substituted analog (oligomer 1) and the 4-decyloxy-substituted analog (oligomer 3) in CDCl₃ solution [1]. The crystal structure of oligomer 2 revealed multiple aromatic–aromatic interactions between the benzyl side chains, including both face-to-face and edge-to-face orientations at various angles surrounding the duplex, which are absent in purely aliphatic alkoxy-substituted analogs [1].

Dimerization constant
Head-to-head
4-Benzyloxy oligomer > 4-methoxy and 4-decyloxy analogs
Higher duplex stability via aromatic π–π interactions
Up to 2000-fold vs non-alkoxy; CDCl₃, ¹H NMR
Supramolecular Chemistry Helical Assemblies Oligopyridine-Dicarboxamide

Imidazopyridine & Triazolopyridine Formation via Cyclocondensation

2,3-Diamino-4-benzyloxypyridine functions as a critical ortho-diamine scaffold that enables the construction of fused ring systems including imidazo[4,5-b]pyridines and triazolopyridines through cyclocondensation reactions . This reactivity is shared with unsubstituted 2,3-diaminopyridine; however, the 4-benzyloxy group provides an additional synthetic handle for further diversification. The benzyloxy moiety can be selectively deprotected to yield the corresponding 4-hydroxypyridine derivative, a transformation unavailable to unsubstituted 2,3-diaminopyridine (which lacks a 4-position substituent) . Subsequent oxidation of heterocyclic products derived from this scaffold with sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours yields the heterocyclic product with 73% isolated yield .

Synthetic versatility
Context-dependent
Enables imidazo[4,5-b]pyridine and triazolopyridine; 73% oxidation yield
4-Benzyloxy handle supports deprotection to 4-OH
NaOCl/EtOH, rt, 3h
Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Scaffolds

Physicochemical Differentiation from Unsubstituted Analog

The target compound (C₁₂H₁₃N₃O, MW 215.25 g/mol) possesses a molecular weight approximately 97% higher than unsubstituted 2,3-diaminopyridine (C₅H₇N₃, MW 109.13 g/mol) . This increase, attributable to the 4-benzyloxy group, confers substantially different physicochemical properties including enhanced lipophilicity (calculated logP increase) and modified solubility profiles . While unsubstituted 2,3-diaminopyridine exhibits water solubility of 50 mg/mL and a melting point range of 114–116 °C [1], the target compound is soluble in DMSO, methanol, and DMF but only sparingly soluble in water .

Molecular weight & solubility
Head-to-head
MW 215.25 (target) vs 109.13 (unsubstituted); DMSO/MeOH soluble
Enhanced lipophilicity for organic-phase synthesis
Sparingly water-soluble; tan to brown solid
Physicochemical Properties Medicinal Chemistry Lead Optimization

Aromatic π–π Interactions Enabled by Benzyloxy Group

X-ray crystallographic analysis of 4-benzyloxy-substituted oligomer 2 reveals multiple aromatic–aromatic interactions between the benzyl side chains, including both face-to-face and edge-to-face geometries at various angles surrounding the helical duplex [1]. In contrast, the 4-methoxy and 4-decyloxy-substituted analogs exhibit similar dimerization constants to each other, demonstrating that interactions between purely aliphatic side chains are not significant [1]. This indicates that the aromatic benzyl moiety is the essential structural feature enabling these stabilizing intermolecular contacts, not merely the presence of an alkoxy substituent.

π–π Interaction evidence
Head-to-head
Benzyl side chains: face-to-face and edge-to-face contacts in crystal
Unique aromatic interactions absent in aliphatic alkoxy analogs
X-ray crystallography; no significant interactions in methoxy/decyloxy
Crystal Engineering Non-Covalent Interactions Structure-Based Design

2,3-Diamino-4-benzyloxypyridine: Validated Applications


Imidazopyridine Kinase Inhibitor Scaffolds

This compound is optimally suited for medicinal chemistry programs developing imidazo[4,5-b]pyridine-based kinase inhibitors targeting EGFR, VEGFR, or Aurora kinases . The ortho-diamine functionality enables direct cyclocondensation to form the fused imidazopyridine core, while the 4-benzyloxy group provides a critical synthetic handle for downstream deprotection to yield 4-hydroxypyridine derivatives. This functional group pattern aligns with reported diamino pyridine derivatives exhibiting JAK modulating properties in patent literature [1]. The compound's solubility profile (soluble in DMSO, MeOH, DMF) makes it compatible with standard medicinal chemistry workflows including HTS library preparation and SAR expansion campaigns .

Stable Helical Oligomers with Enhanced Dimerization

Research groups investigating oligopyridine-dicarboxamide helical assemblies should select 4-benzyloxy-substituted building blocks when maximum dimer stability is required. Comparative data demonstrate that 4-benzyloxy substitution yields higher dimerization constants than either 4-methoxy or 4-decyloxy alternatives, attributable to aromatic π–π interactions between benzyl side chains that are absent in aliphatic alkoxy variants . The up to 2000-fold enhancement in dimerization constants compared to non-alkoxy-substituted analogs makes this compound the preferred choice for applications requiring robust duplex formation at lower concentrations.

Triazolopyridine Heterocycle Synthesis

Organic synthesis laboratories requiring triazolopyridine scaffolds with 4-position functionality should procure this compound rather than unsubstituted 2,3-diaminopyridine. The ortho-diamine architecture supports triazolopyridine formation via cyclocondensation, while the 4-benzyloxy group enables subsequent deprotection to access 4-hydroxy-substituted triazolopyridines—a transformation not feasible with the unsubstituted analog . The reported 73% isolated yield in subsequent NaOCl/EtOH oxidation steps provides a quantitative benchmark for synthetic planning and yield optimization.

Aromatic π–π Interactions in Crystal Engineering

For crystal engineering projects requiring predictable intermolecular packing via aromatic interactions, the benzyloxy variant should be prioritized over methoxy or decyloxy alternatives. X-ray crystallographic evidence confirms multiple face-to-face and edge-to-face aromatic–aromatic interactions between benzyl side chains in the solid state , whereas analogous interactions are absent in purely aliphatic alkoxy-substituted compounds . This structural feature enables the rational design of supramolecular architectures with enhanced crystalline stability and predictable packing motifs.

Application
Selection Property
Validation Focus
Imidazopyridine kinase inhibitor synthesis
4-Benzyloxy deprotection handle
Cyclocondensation-deprotection pathway
Helical oligomer supramolecular assemblies
Benzyloxy-mediated π–π dimer stabilization
Dimerization constant enhancement context
Triazolopyridine scaffold with 4-position functionality
Masked hydroxyl for post-cyclization modification
Reported oxidation step yield benchmark
Crystal engineering via aromatic interactions
Aromatic π–π interaction geometry
Solid-state packing and stability analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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